molecular formula C10H7Cl2NO B11716744 4,6-Dichloro-7-methoxyquinoline

4,6-Dichloro-7-methoxyquinoline

Cat. No.: B11716744
M. Wt: 228.07 g/mol
InChI Key: ZGKMHPTTXVOXFQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4,6-Dichloro-7-methoxyquinoline involves several steps:

    Nitrification: Using 3,4-dimethoxyacetophenone as a raw material, nitrification is carried out to obtain 2-nitro-4,5-dimethoxyacetophenone.

    Condensation: The 2-nitro-4,5-dimethoxyacetophenone undergoes condensation with N,N-dimethylformamide dimethyl acetal to form 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propenyl-1-one.

    Reduction Cyclization: Hydrogenation of the 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propenyl-1-one leads to the formation of 4-hydroxy-6,7-dimethoxyquinoline through reduction cyclization.

    Chlorination: Finally, chlorination of 4-hydroxy-6,7-dimethoxyquinoline yields this compound.

Chemical Reactions Analysis

4,6-Dichloro-7-methoxyquinoline undergoes various chemical reactions, including:

Scientific Research Applications

4,6-Dichloro-7-methoxyquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-Dichloro-7-methoxyquinoline involves its interaction with molecular targets and pathways. It can induce oxidative stress in cells, leading to DNA damage and cell cycle arrest. This mechanism is particularly relevant in its potential use as an antitumor agent .

Comparison with Similar Compounds

4,6-Dichloro-7-methoxyquinoline can be compared with other similar compounds, such as:

Properties

Molecular Formula

C10H7Cl2NO

Molecular Weight

228.07 g/mol

IUPAC Name

4,6-dichloro-7-methoxyquinoline

InChI

InChI=1S/C10H7Cl2NO/c1-14-10-5-9-6(4-8(10)12)7(11)2-3-13-9/h2-5H,1H3

InChI Key

ZGKMHPTTXVOXFQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC=CC(=C2C=C1Cl)Cl

Origin of Product

United States

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